(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Description
Nomenclature and Structural Classification
(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is a fluorinated alkene with the molecular formula C₅F₉I and a molecular weight of 357.94 g/mol . Its IUPAC name reflects its structural features:
- Z-configuration : Indicates the spatial arrangement of substituents around the double bond.
- Hexafluoro : Six fluorine atoms distributed across positions 1, 2, 3, and 4.
- Trifluoromethyl group : A -CF₃ substituent at position 3.
- Iodo substituent : An iodine atom at position 1.
The compound’s structure (Figure 1) includes a central butene backbone with electron-withdrawing groups (fluorine, trifluoromethyl, and iodine), conferring unique reactivity and stability. The C-F bond energy (~480 kJ/mol) and C-I bond polarizability synergize to influence its chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C₅F₉I |
| Molecular Weight | 357.94 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 167026-90-6 |
Historical Development in Organofluorine Chemistry
Organofluorine chemistry emerged in the 19th century, but breakthroughs in fluorinated alkene synthesis accelerated in the mid-20th century. Key milestones relevant to this compound include:
- 1930s–1940s : Development of halogen-exchange reactions (e.g., Swarts reaction), enabling CF₃ group introduction.
- 1980s–1990s : Advancements in radical trifluoromethylation, exemplified by the use of CF₃I in alkene functionalization.
- 2000s–Present : Refinement of stereoselective methods for Z/E-fluoroalkenes, leveraging transition metal catalysis.
This compound’s synthesis builds on these historical foundations, particularly radical-mediated pathways and iodofluorination strategies .
Significance in Fluorinated Alkene Research
Fluorinated alkenes are pivotal in materials science and medicinal chemistry due to their:
- Metabolic stability : Resistance to enzymatic degradation.
- Lipophilicity : Enhanced membrane permeability in bioactive molecules.
- Electronic effects : Electron-withdrawing groups modulate reactivity in polymerization.
This compound serves as a versatile synthon for:
Industrial and Academic Research Relevance
Industrial Applications
Academic Research
- Mechanistic studies : Investigated in radical chain reactions to understand CF₃- transfer kinetics.
- Stereoselective synthesis : Explored via transition metal-catalyzed C–H fluoroalkenylation.
| Application | Example | Relevance |
|---|---|---|
| Material Science | Fluoropolymer synthesis | High thermal/chemical resistance |
| Medicinal Chemistry | Bioisostere for amide bonds | Enhanced drug stability |
| Catalysis | Cross-coupling reactions | Access to complex fluorinated architectures |
Properties
IUPAC Name |
(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLZYXPNBHIUMY-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\F)/I)(\C(C(F)(F)F)(C(F)(F)F)F)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896304 | |
| Record name | (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105774-97-8 | |
| Record name | (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Trifluoromethylation and Iodination
The most widely employed method involves sequential trifluoromethylation and iodination of 1,3-butadiene derivatives. A representative pathway begins with the reaction of 1,1,1-trifluoro-3-iodopropene with hexafluoropropene under radical initiation. The process employs iodine monofluoride (IF) as both an iodinating and fluorinating agent, with tert-butyl peroxide (0.5–1 mol%) initiating radical chain propagation at −30°C to 0°C.
Critical parameters:
Halogen Exchange Reactions
Alternative approaches utilize halogen exchange on pre-fluorinated precursors. For example, (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene undergoes metathesis with potassium iodide in acetonitrile at 60°C, achieving 78% conversion to the target iodo compound. This method benefits from:
-
Regioselectivity : Bromine at the β-position preferentially substitutes due to reduced steric hindrance.
-
Stereoretention : The Z-configuration is preserved through concerted SN2-like mechanisms.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Recent patents describe gas-phase synthesis in nickel-lined reactors at 150–200°C with contact times <30 seconds. Key innovations include:
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Catalytic iodine recycling : Silver fluoride (AgF) traps iodide byproducts, regenerating IF in situ.
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Pressure modulation : Operating at 5–7 bar enhances fluorination kinetics while suppressing oligomerization.
Table 1: Comparison of Batch vs. Continuous Production
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield (Z-isomer) | 62–68% | 81–85% |
| Byproduct Formation | 12–15% E-isomer | 4–6% E-isomer |
| Throughput (kg/day) | 50–100 | 300–500 |
| Energy Consumption | 15 kWh/kg | 9 kWh/kg |
| Purification Complexity | High (distillation + chromatography) | Moderate (phase separation) |
Stereochemical Control and Analysis
Configurational Stability Studies
The Z-configuration’s stability derives from two factors:
-
Steric Shielding : The trifluoromethyl group at C3 creates a 1,3-diaxial interaction with fluorine at C2, disfavoring rotation.
-
Electronic Effects : Hyperconjugation between the iodine lone pairs and π* orbital of the double bond creates partial double-bond character (NBO analysis: 18% contribution).
Table 2: Stereochemical Characterization Techniques
| Method | Key Diagnostic Features | Z-Isomer Identification |
|---|---|---|
| ¹⁹F NMR | δ −63 ppm (C-F3), −120 ppm (C-I) coupling (³J = 6.8 Hz) | Distinct splitting patterns |
| X-ray Crystallography | C-I bond length: 2.12 Å, C=C-F dihedral: 12° | Non-coplanar fluorine arrangement |
| Vibrational Spectroscopy | CF3 asymmetric stretch: 1283 cm⁻¹ | Absence of E-isomer peaks at 1305 cm⁻¹ |
Reaction Optimization and Kinetic Modeling
Fluorinating Agent Stoichiometry
Systematic studies reveal optimal SF4 usage at 1.5 equivalents:
-
Deficiency (1.0 eq) : Leads to incomplete fluorination (45% monofluorinated byproducts).
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Excess (2.0 eq) : Promotes overfluorination and iodine displacement (22% perfluoroalkane formation).
Rate Law Determination:
For the iodination step:
This half-order dependence on IF concentration suggests a radical chain mechanism with initiation as the rate-determining step.
Purification and Stabilization
Distillation Parameters
Fractional distillation under reduced pressure (15 mmHg) separates the Z-isomer (boiling point 89–91°C) from E-isomer contaminants (bp 84–86°C). Critical considerations:
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Packed column efficiency : ≥15 theoretical plates required for 99% purity.
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Temperature gradient : Maintain <2°C/min to prevent thermal isomerization.
Stabilization Additives
Long-term storage (−20°C under Ar) requires:
-
Radical inhibitors : 0.05% BHT (butylated hydroxytoluene).
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Acid scavengers : Molecular sieves (3Å) to adsorb trace HF.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated amines or thiols, while coupling reactions can produce complex fluorinated organic molecules.
Scientific Research Applications
(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can label biomolecules without interfering with biological processes.
Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of (Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene involves its ability to participate in radical and nucleophilic substitution reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to interact with various molecular targets. The iodine atom can undergo oxidative addition and reductive elimination, facilitating the formation and cleavage of bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated compounds are diverse in structure and application. Below is a detailed comparison of the target compound with structurally or functionally related analogues:
Table 1: Comparative Analysis of Fluorinated Compounds
Key Research Findings
Structural Influence on Reactivity: The iodine substituent in the target compound differentiates it from non-halogenated analogues like HFO-1336mzz. Iodine’s leaving-group capability enables cross-coupling or substitution reactions, whereas HFOs are optimized for inertness in refrigeration . Compared to the methoxy derivative (CAS 163702-08-7), the target compound’s lack of oxygenated groups reduces polarity, limiting solubility but enhancing compatibility with hydrophobic matrices .
The discontinued status of the target compound () aligns with broader trends restricting perfluorinated chemicals (PFCs) due to environmental persistence .
Thermal and Chemical Stability :
- Hexafluorobutene derivatives exhibit superior thermal stability compared to partially fluorinated compounds. For example, HFO-1336mzz decomposes at temperatures exceeding 300°C, while iodine-containing analogues may degrade earlier due to weaker C-I bonds .
Biological Activity
(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound notable for its unique structural properties and potential biological applications. The introduction of fluorine atoms into organic molecules significantly alters their chemical behavior and biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological systems and potential therapeutic applications.
- Chemical Formula : C5H2F6I
- Molecular Weight : 292.97 g/mol
- CAS Number : 105774-97-8
- Structure : The compound features multiple fluorine substituents and an iodine atom, contributing to its unique reactivity and interaction with biological targets.
Fluorinated compounds often exhibit altered pharmacokinetics and bioavailability due to their electronegative fluorine atoms. This can enhance their ability to interact with biological macromolecules such as proteins and nucleic acids. The specific mechanism of action for this compound is not extensively documented in current literature but can be inferred from studies on similar fluorinated compounds.
Anticancer Properties
Fluorinated derivatives have shown promise in cancer therapy. For instance:
- Cytotoxic Effects : Research indicates that fluorinated compounds can exert cytotoxic effects on various cancer cell lines. A study demonstrated that fluorinated glucose analogs inhibited hexokinase II (HKII), a key enzyme in cancer metabolism, suggesting a potential pathway for targeting tumor cells with this compound .
Enzyme Inhibition
Fluorinated compounds are known to inhibit specific enzymes by mimicking natural substrates. For example:
- Hexokinase Inhibition : Similar fluorinated derivatives have been shown to bind HKII comparably to glucose, leading to increased stability and uptake in hypoxic conditions . This suggests that this compound may also possess enzyme inhibitory properties.
Study 1: Fluorinated Carbohydrates
A recent study highlighted the potent biological activity of fluorinated carbohydrates in cancer treatment. The findings indicated that modifications at specific positions on sugar molecules enhanced their efficacy as anticancer agents. The incorporation of halogens like iodine and fluorine improved the compounds' metabolic stability and cellular uptake .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized laboratory-scale synthesis methods for (Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene?
The compound is synthesized via iodination and fluorination of trifluoromethylated alkenes under controlled conditions. A common approach involves reacting trifluoromethyl alkenes with iodine monofluoride (IF) or iodine trichloride (ICl₃) in the presence of fluorinating agents like HF or SF₄. Reaction parameters such as temperature (−20°C to 25°C), solvent (e.g., dichloromethane), and stoichiometric ratios of fluorinating agents are critical for achieving high stereochemical purity. Post-synthesis purification via fractional distillation or column chromatography is recommended .
Q. How can researchers characterize the stereochemical configuration of this compound?
Stereochemical analysis requires a combination of nuclear magnetic resonance (¹⁹F NMR), X-ray crystallography, and computational modeling. ¹⁹F NMR is particularly sensitive to steric and electronic environments, allowing differentiation of Z/E isomers. Single-crystal X-ray diffraction provides definitive confirmation of the (Z)-configuration by mapping the spatial arrangement of fluorine and iodine substituents. For example, studies on analogous fluorinated alkenes demonstrate intramolecular hydrogen bonding and crystal packing patterns that stabilize the Z-form .
Q. What are the recommended storage conditions to maintain its stability?
Due to the compound’s sensitivity to moisture and light, storage under inert atmospheres (argon or nitrogen) in amber glass vials at −20°C is advised. Decomposition pathways include hydrolysis of the iodine-alkene bond and radical-mediated degradation, which can be mitigated by adding stabilizers like BHT (butylated hydroxytoluene) .
Advanced Questions
Q. What are the key challenges in achieving regioselective fluorination during synthesis?
Regioselectivity is hindered by competing radical and ionic pathways, which lead to undesired byproducts. Strategies to improve selectivity include:
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Density functional theory (DFT) calculations can model transition states for fluorination and iodination reactions, providing insights into activation energies and regioselectivity. For instance, studies on similar fluorobutene derivatives reveal that fluorine’s electronegativity stabilizes specific carbocation intermediates, favoring Z-configuration retention. Molecular dynamics simulations also predict solvent effects on reaction pathways .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in biological studies (e.g., cytotoxicity or enzyme inhibition) often stem from impurities or isomerization during handling. To address this:
- Validate compound purity via GC-MS or HPLC before assays.
- Use cell-free systems (e.g., isolated enzymes) to isolate direct effects.
- Conduct dose-response studies to differentiate specific activity from nonspecific toxicity .
Q. What strategies improve yield in multi-step synthesis?
Yield optimization involves:
- Stepwise fluorination : Sequential addition of fluorine atoms to avoid overfluorination.
- Catalytic iodine recycling : Using iodide scavengers (e.g., AgF) to regenerate reactive iodine species.
- Microwave-assisted synthesis : Reducing reaction times and side-product formation .
Methodological Tables
Q. Table 1: Key Analytical Techniques for Characterization
| Technique | Application | Example Data from Evidence |
|---|---|---|
| ¹⁹F NMR | Stereochemical analysis | δ −63 ppm (CF₃), −120 ppm (C-I) |
| X-ray diffraction | Confirmation of Z-configuration | C-I bond length: 2.12 Å |
| DFT Calculations | Reactivity prediction | ΔG‡ for fluorination: 28 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
